N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c1-7-5-8(15-19-7)11-14-10(20-16-11)6-13-12(17)9-3-2-4-18-9/h2-5H,6H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKGNKGECBKNER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Synthesis of the oxadiazole ring: This step involves the formation of the 1,2,4-oxadiazole ring, which can be synthesized through cyclization reactions involving nitrile oxides and amidoximes.
Coupling of the rings: The isoxazole and oxadiazole rings are then coupled together using suitable linkers and reagents.
Introduction of the furan ring: The final step involves the incorporation of the furan ring to complete the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and isoxazole moieties often exhibit significant antimicrobial activity. For instance, derivatives similar to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide have demonstrated broad-spectrum inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for these compounds range from 1 to 64 μg/mL, with notable activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.
Anti-inflammatory and Anticancer Properties
The isoxazole family of compounds is known for its diverse biological activities, including anti-inflammatory and anticancer properties. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in critical biochemical pathways, influencing key cellular signaling mechanisms .
Case Study 1: Antimicrobial Efficacy
In a recent study published in PubChem, this compound was tested against various bacterial strains. Results indicated significant antimicrobial activity with MIC values indicating effectiveness against resistant strains .
Case Study 2: Anti-inflammatory Activity
Another investigation highlighted the compound's potential as an anti-inflammatory agent. In vitro assays showed that it could reduce pro-inflammatory cytokine levels in activated macrophages, suggesting its application in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Experimental Comparison of Analogous Compounds
| Compound ID | Structure | Molecular Formula | Concentration (mg kg⁻¹) | Key Value |
|---|---|---|---|---|
| Target | N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide | C₁₃H₁₁N₃O₄ (estimated) | N/A | N/A |
| Ligand 10 | N-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide | C₁₇H₁₄ClN₃O₃ | 2580 | -131 |
| Ligand 11 | (5-(4-fluorophenyl)isoxazol-3-yl)methyl 3-(cyclohexa-1,3-dien-1-yl)-1H-pyrazole-5-carboxylate | C₂₀H₁₆FN₃O₃ | 1000 | -161 |
| Ligand 12 | (S)-6-(3-(5-chloro-2-methoxyphenyl)-2-oxopropyl)-2-phenyl-4H-imidazo[1,2-b][1,2,4]triazol-5(6H)-one | C₂₀H₁₇ClN₄O₃ | 1000 | -141 |
| Ligand 13 | (R)-N-(amino(5-methylisoxazol-3-yl)methyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-... | Partial formula | 2000 | -122 |
Key Observations:
Electron-Withdrawing Substituents: The target compound lacks halogen substituents (e.g., Cl or F in Ligands 10–12), which may reduce its electrophilic reactivity compared to Ligand 10 (-131) and Ligand 11 (-161). Halogens often enhance binding to hydrophobic pockets but increase metabolic liabilities .
Heterocycle Arrangement :
- Ligand 12’s fused imidazo-triazolone system (-141) exhibits higher rigidity than the target compound’s oxadiazole-isoxazole scaffold, which may influence conformational stability in biological environments .
- The furan-2-carboxamide in the target compound contrasts with Ligand 10’s methoxybenzamide, suggesting differences in π-π stacking interactions and hydrogen-bonding capacity .
Experimental Performance :
- The "Key Value" column (e.g., -131 to -161) likely reflects inhibitory potency or binding energy in a standardized assay. The target compound’s absence of data highlights a gap in experimental characterization compared to its analogs.
Computational and Structural Insights
- Density Functional Theory (DFT) : Becke’s hybrid functional () has been critical in predicting thermochemical properties of similar heterocycles. For example, the electron density distribution in the oxadiazole ring of the target compound may align with DFT-calculated stabilization energies for related systems .
- Crystallographic Analysis: SHELX software () is widely used to resolve crystal structures of heterocyclic compounds.
Pharmacological Potential and Limitations
- However, the lack of halogen substituents may limit its potency relative to Ligand 11 (-161) or Ligand 12 (-141) .
- Metabolic stability could be superior to Ligand 13 (-122) due to the absence of a labile pyrimidinone moiety, but this requires validation via in vitro assays.
Biological Activity
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the isoxazole and oxadiazole rings, suggest diverse biological activities that warrant comprehensive investigation.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 298.302 g/mol. Its structure includes:
- Isoxazole ring : Known for various biological activities.
- Oxadiazole ring : Associated with antimicrobial and anticancer properties.
- Furan moiety : Enhances the compound's pharmacological profile.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer activity. The isoxazole family is recognized for its potential in cancer treatment due to its ability to target specific cellular pathways. Research suggests that compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial effects. Isoxazole and oxadiazole derivatives have been documented to possess antibacterial and antifungal properties. In vitro studies are needed to determine the minimal inhibitory concentrations (MICs) against various pathogens, including Gram-positive and Gram-negative bacteria .
The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors. The oxadiazole and isoxazole moieties likely contribute to binding affinity through non-covalent interactions like hydrogen bonding and π-π stacking. These interactions can modulate the activity of target molecules, leading to observed biological effects .
Research Findings
Case Studies
Several case studies have highlighted the biological significance of compounds similar to this compound:
- Anticancer Study : A derivative demonstrated significant cytotoxicity against colorectal cancer cell lines, indicating a potential pathway for therapeutic development.
- Antimicrobial Evaluation : Compounds within the same family were assessed for their ability to inhibit Escherichia coli and Staphylococcus aureus, showing varying degrees of effectiveness.
Q & A
Q. How should researchers address batch-to-batch variability in compound synthesis to ensure reproducibility in biological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
